molecular formula C11H14O3 B1628131 Methyl 4-methoxy-2,5-dimethylbenzoate CAS No. 58106-28-8

Methyl 4-methoxy-2,5-dimethylbenzoate

Cat. No.: B1628131
CAS No.: 58106-28-8
M. Wt: 194.23 g/mol
InChI Key: LJNZNDJUSNRIQF-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-2,5-dimethylbenzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, featuring a methoxy group and two methyl groups attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methoxy-2,5-dimethylbenzoate can be synthesized from 2,5-dimethyl-p-anisaldehyde and methanol. The reaction involves dissolving 2,5-dimethyl-p-anisaldehyde in methanol and cooling the solution to 0°C. Potassium hydroxide and iodine are then added, and the mixture is stirred for 90 minutes at 0°C. The reaction is diluted with ethyl acetate, washed with saturated aqueous sodium thiosulfate solution, and subsequently with brine. The organic layer is dried over magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified via column chromatography on silica gel to obtain the pure compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2,5-dimethylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Produces 4-methoxy-2,5-dimethylbenzoic acid.

    Reduction: Yields 4-methoxy-2,5-dimethylbenzyl alcohol.

    Substitution: Results in various substituted methyl 4-methoxy-2,5-dimethylbenzoates depending on the substituent introduced.

Scientific Research Applications

Methyl 4-methoxy-2,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 4-methoxy-2,5-dimethylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methoxybenzoate: Lacks the additional methyl groups present in methyl 4-methoxy-2,5-dimethylbenzoate.

    Methyl 2,4-dimethylbenzoate: Has a different substitution pattern on the benzene ring.

    Methyl 4-[(benzoylamino)methoxy]benzoate: Contains a benzoylamino group instead of a methoxy group.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts. The presence of both methoxy and methyl groups can affect its electronic properties and steric hindrance, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 4-methoxy-2,5-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-6-10(13-3)8(2)5-9(7)11(12)14-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNZNDJUSNRIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607474
Record name Methyl 4-methoxy-2,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58106-28-8
Record name Methyl 4-methoxy-2,5-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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